Cas no 53167-11-6 (1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose)

1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose is a protected carbohydrate derivative widely used in synthetic organic chemistry and glycoscience. Its key structural feature—the isopropylidene group—enhances stability by protecting the 1,2-diol moiety, making it suitable for selective functionalization at other positions. The compound serves as a versatile intermediate in the synthesis of nucleosides, sugar-modified pharmaceuticals, and complex oligosaccharides. Its rigid furanose ring and reactive aldehyde group facilitate controlled modifications, enabling precise stereochemical outcomes in multi-step syntheses. The product’s high purity and well-defined reactivity profile make it valuable for research and industrial applications requiring regioselective transformations.
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose structure
53167-11-6 structure
Product Name:1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose
CAS No:53167-11-6
MF:C8H12O5
MW:188.17788
CID:366763
PubChem ID:11030561
Update Time:2025-05-19

1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Chemical and Physical Properties

Names and Identifiers

    • a-D-xylo-Pentodialdo-1,4-furanose,1,2-O-(1-methylethylidene)-
    • 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
    • (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
    • 5-ALDO-1,2-O-ISOPROPYLIDENE-ALPHA-D-XYLOFURANOSE
    • 5-Aldo-1,2-O-isopropylidene-a-D-xylofuranose
    • SCHEMBL6212057
    • AKOS006288257
    • CS-0453314
    • 53167-11-6
    • (3AR,5S,6S,6AR)-6-HYDROXY-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOLE-5-CARBALDEHYDE
    • (3AR,5S,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
    • DTXSID60452541
    • 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose
    • Inchi: InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
    • InChI Key: RSHCFFAQYBYYGI-XZBKPIIZSA-N
    • SMILES: CC1(OC2C(C(OC2O1)C=O)O)C

Computed Properties

  • Exact Mass: 188.06800
  • Monoisotopic Mass: 188.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • PSA: 64.99000
  • LogP: -0.57740

1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Pricemore >>

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Additional information on 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (CAS 53167-11-6): A Comprehensive Guide to Its Properties and Applications

1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (CAS 53167-11-6) is a specialized carbohydrate derivative that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and biotechnology. This compound, often referred to as a protected sugar derivative, plays a crucial role in synthetic chemistry due to its unique structural features and reactivity. Researchers and industry professionals frequently search for information on its synthesis methods, applications in drug development, and role in glycoscience, making it a topic of high relevance in modern scientific discussions.

The molecular structure of 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose features a furanose ring with an isopropylidene protecting group at the 1,2-position, which enhances its stability and makes it an excellent intermediate for further chemical modifications. This characteristic is particularly valuable in the synthesis of nucleoside analogs and glycosylated compounds, which are pivotal in antiviral and anticancer research. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with global sustainability goals.

One of the most frequently asked questions about CAS 53167-11-6 revolves around its solubility and stability under various conditions. Studies indicate that this compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone, making it suitable for a wide range of laboratory applications. Its stability at room temperature, when stored properly, ensures consistent performance in multi-step synthetic routes, a feature highly valued by chemists working on complex molecular architectures.

In the pharmaceutical industry, 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as a key building block for the development of glycosidase inhibitors and carbohydrate-based vaccines. With the rising demand for novel therapeutics targeting metabolic disorders and infectious diseases, this compound's role in medicinal chemistry has become increasingly prominent. Researchers are particularly interested in its potential to improve drug bioavailability and target specificity, addressing some of the biggest challenges in modern drug design.

The compound's applications extend beyond pharmaceuticals into the realm of biomaterials and diagnostic tools. Its ability to form stable conjugates with other biomolecules makes it valuable for creating biosensors and targeted delivery systems. As the field of precision medicine grows, so does the demand for specialized intermediates like CAS 53167-11-6, capable of enabling breakthroughs in personalized healthcare solutions.

From a market perspective, the availability and pricing of 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose are common concerns among buyers. The compound is typically supplied by specialized fine chemical manufacturers with strict quality control measures to ensure high purity levels (>98%). Recent advancements in catalytic protection methods have made its production more cost-effective, benefiting both academic researchers and industrial-scale users. Market analysts note growing interest in Asia-Pacific regions, where pharmaceutical innovation is accelerating rapidly.

For laboratory handling, proper storage conditions are essential to maintain the integrity of CAS 53167-11-6. Recommendations include keeping the compound in a cool, dry environment, protected from light and moisture. These precautions align with general best practices for handling oxygen-sensitive compounds, a category that includes many carbohydrate derivatives. Safety data sheets emphasize standard laboratory precautions, as with most organic chemicals of this nature.

Emerging research directions for 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose include its potential in glycopolymer synthesis and bioconjugation techniques. The compound's aldehyde functionality offers versatile click chemistry opportunities, particularly valuable in creating biocompatible materials for medical applications. These developments coincide with increasing interest in bioorthogonal chemistry approaches that enable selective labeling and modification of biomolecules in complex biological systems.

Analytical characterization of CAS 53167-11-6 typically involves NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and optical rotation measurements to confirm identity and purity. These techniques are standard for carbohydrate derivatives but require specific expertise to interpret the complex spectral patterns characteristic of furanose ring systems. Many research papers provide detailed spectral data, serving as valuable references for quality control purposes.

The future outlook for 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose appears promising, with potential applications expanding into glyco-nanotechnology and smart biomaterials. As synthetic methodologies become more sophisticated and environmentally friendly, this compound is likely to maintain its status as an important tool in carbohydrate chemistry. Its versatility ensures continued relevance across multiple scientific disciplines, from basic research to applied pharmaceutical development.

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